![molecular formula C13H8Cl4 B524281 1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B524281.png)
1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP26 is a novel inhibitor of ER-to-cytosol protein dislocation, exhibiting anti-dengue and anti-Zika virus activity.
Scientific Research Applications
Formation of Iodobenzene Derivatives
The compound has been utilized in the formation of iodine-substituted benzenes. A study demonstrated that irradiation accelerates the reaction of certain dienes with iodine, producing iodobenzene derivatives in high yields. This process highlights the compound's utility in synthesizing iodine-substituted aromatic compounds (Matsumoto, Takase, & Ogura, 2008).
Ene Reactions with Electron-Deficient Acetylenes
Research on 2,4-dimethylpenta-2,3-diene, a structurally similar compound, revealed its reaction with dimethyl acetylenedicarboxylate, leading to the formation of isomers. These reactions are crucial for understanding the chemical behavior of similar dienes in the presence of electron-deficient acetylenes (Chia, Kirk, & Taylor, 1974).
Asymmetric Diels–Alder Reactions
The compound's derivatives have been studied in asymmetric Diels–Alder reactions. These reactions are significant in creating cycloadducts, which are valuable in synthetic organic chemistry (Larsen & Stoodley, 1989).
Triplet Sensitized Valence Isomerization
Research on related compounds has explored valence isomerization under triplet sensitization. This provides insights into the photophysical properties and potential applications in photochemistry (Nakabayashi & Takamuku, 1992).
Structural Studies
Structural studies of similar compounds, such as tetramethylcyclobutadiene-nickel dichloride, have been conducted. These studies are vital for understanding the crystal and molecular structure, which aids in the development of new materials and catalysts (Dunitz, Mez, Mills, & Shearer, 1962).
properties
Product Name |
1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
---|---|
Molecular Formula |
C13H8Cl4 |
Molecular Weight |
306 g/mol |
IUPAC Name |
1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |
InChI Key |
GLCNSQWOANYMNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CP26; CP-26; CP 26 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.